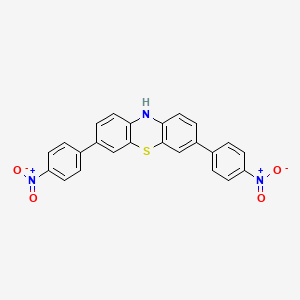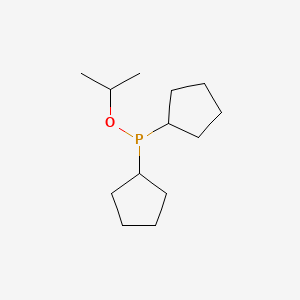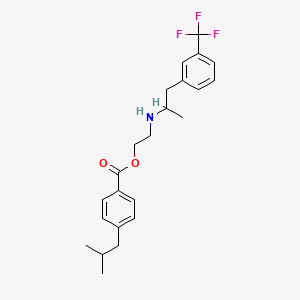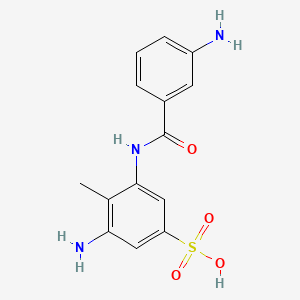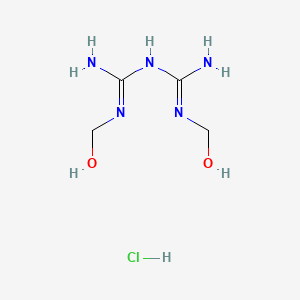
1,5-Bis(hydroxymethyl)biguanide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride typically involves the reaction of biguanide with formaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion for the final product .
Industrial Production Methods
In industrial settings, the production of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound exhibits antimicrobial properties, making it useful in biological studies and applications.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its ability to kill or inhibit the growth of microorganisms.
Mecanismo De Acción
The mechanism of action of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways within the microorganisms, inhibiting their growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties.
Polyhexamethylene biguanide: A polymeric biguanide used in similar applications.
Hexamidine: A related compound with antimicrobial activity.
Uniqueness
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antimicrobial effects .
Propiedades
Número CAS |
68134-03-2 |
|---|---|
Fórmula molecular |
C4H12ClN5O2 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1-[(E)-N'-(hydroxymethyl)carbamimidoyl]guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5O2.ClH/c5-3(7-1-10)9-4(6)8-2-11;/h10-11H,1-2H2,(H5,5,6,7,8,9);1H |
Clave InChI |
ZTVKYWJVZQMUMZ-UHFFFAOYSA-N |
SMILES isomérico |
C(O)/N=C(/N/C(=N/CO)/N)\N.Cl |
SMILES canónico |
C(N=C(N)NC(=NCO)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


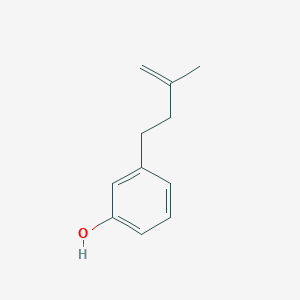
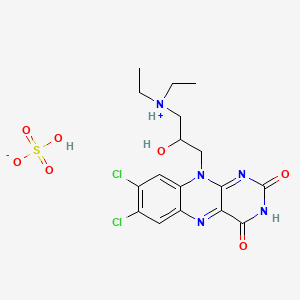
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
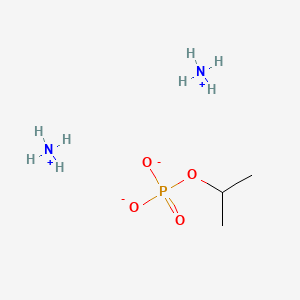
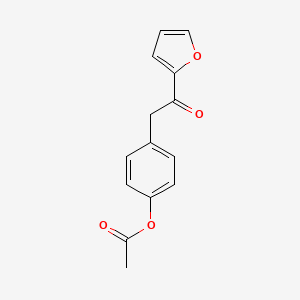
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
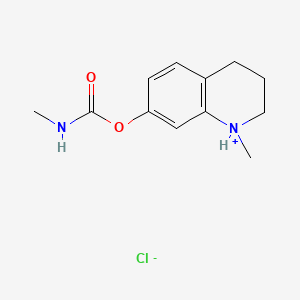
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
